molecular formula C18H18ClFN2O3S B2782619 2-chloro-6-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide CAS No. 922036-29-1

2-chloro-6-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

Cat. No.: B2782619
CAS No.: 922036-29-1
M. Wt: 396.86
InChI Key: OWZAPDUWARRTSS-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a complex organic compound that features a combination of chloro, fluorobenzamide, and dihydroisoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.

    Sulfonylation: The dihydroisoquinoline intermediate can be sulfonylated using a sulfonyl chloride reagent under basic conditions.

    Coupling with 2-chloro-6-fluorobenzamide: The sulfonylated intermediate is then coupled with 2-chloro-6-fluorobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.

    Reduction: Reduction reactions can also occur, potentially converting the dihydroisoquinoline to a tetrahydroisoquinoline.

    Substitution: The chloro and fluoro groups on the benzamide ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while substitution could introduce various functional groups onto the benzamide ring.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications.

Biology

The compound might exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets such as enzymes or receptors.

Medicine

If the compound shows pharmacological activity, it could be developed into a therapeutic agent for treating diseases. Its sulfonyl and benzamide groups are common in many drugs.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, inhibiting or modifying their activity. The sulfonyl group could form strong interactions with amino acid residues, while the benzamide moiety might fit into hydrophobic pockets of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-(methylsulfonyl)ethyl)-6-fluorobenzamide
  • 2-chloro-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-6-fluorobenzamide

Uniqueness

The presence of the dihydroisoquinoline moiety in 2-chloro-6-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide distinguishes it from other similar compounds. This moiety could confer unique biological activity or chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3S/c19-15-6-3-7-16(20)17(15)18(23)21-9-11-26(24,25)22-10-8-13-4-1-2-5-14(13)12-22/h1-7H,8-12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZAPDUWARRTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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